3-(Chloromethyl)butenedioic acid
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Overview
Description
3-(Chloromethyl)butenedioic acid is an organic compound that belongs to the class of dicarboxylic acids. It is characterized by the presence of a chloromethyl group attached to the butenedioic acid backbone. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)butenedioic acid can be achieved through several methods. One common approach involves the chlorination of butenedioic acid derivatives. For instance, the reaction of maleic anhydride with thionyl chloride can produce this compound under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These methods utilize advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts like zinc chloride or ferric chloride can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)butenedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bond in the butenedioic acid moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Addition: Reagents like bromine or hydrogen chloride can be used for addition reactions.
Major Products Formed
The major products formed from these reactions include various substituted butenedioic acid derivatives, which can have different functional groups attached to the original structure .
Scientific Research Applications
3-(Chloromethyl)butenedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)butenedioic acid involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity. The double bond in the butenedioic acid moiety can also participate in reactions that alter the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Maleic Acid: The cis-isomer of butenedioic acid, known for its use in the production of resins and polymers.
Fumaric Acid: The trans-isomer of butenedioic acid, used in food additives and pharmaceuticals
Uniqueness
3-(Chloromethyl)butenedioic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
CAS No. |
149230-80-8 |
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Molecular Formula |
C5H5ClO4 |
Molecular Weight |
164.54 g/mol |
IUPAC Name |
(Z)-2-(chloromethyl)but-2-enedioic acid |
InChI |
InChI=1S/C5H5ClO4/c6-2-3(5(9)10)1-4(7)8/h1H,2H2,(H,7,8)(H,9,10)/b3-1+ |
InChI Key |
OKLWGALVQNNLCI-HNQUOIGGSA-N |
Isomeric SMILES |
C(/C(=C\C(=O)O)/C(=O)O)Cl |
Canonical SMILES |
C(C(=CC(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
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